N-(3-((2R,4R,5R)-3,3-Difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-3H-[1,2,3]triazolo[4,5-D]pyrimidin-7-YL)benzamide
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Overview
Description
N-(3-((2R,4R,5R)-3,3-Difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-3H-[1,2,3]triazolo[4,5-D]pyrimidin-7-YL)benzamide is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a difluorinated tetrahydrofuran ring, a triazolopyrimidine moiety, and a benzamide group. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-((2R,4R,5R)-3,3-Difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-3H-[1,2,3]triazolo[4,5-D]pyrimidin-7-YL)benzamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Tetrahydrofuran Ring: This step involves the cyclization of a suitable precursor to form the tetrahydrofuran ring with the desired stereochemistry.
Introduction of Difluoro Groups: The difluorination is achieved using specific fluorinating agents under controlled conditions to ensure selective introduction of fluorine atoms.
Construction of the Triazolopyrimidine Moiety: This involves the cyclization of appropriate precursors to form the triazolopyrimidine ring system.
Coupling with Benzamide: The final step involves coupling the triazolopyrimidine intermediate with benzamide under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry, automated synthesis, and high-throughput screening to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-(3-((2R,4R,5R)-3,3-Difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-3H-[1,2,3]triazolo[4,5-D]pyrimidin-7-YL)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the triazolopyrimidine ring.
Substitution: The benzamide group can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(3-((2R,4R,5R)-3,3-Difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-3H-[1,2,3]triazolo[4,5-D]pyrimidin-7-YL)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, such as antiviral, anticancer, and anti-inflammatory properties.
Industry: The compound may be used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(3-((2R,4R,5R)-3,3-Difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-3H-[1,2,3]triazolo[4,5-D]pyrimidin-7-YL)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways such as:
Enzyme Inhibition: The compound may inhibit specific enzymes, leading to altered biochemical pathways.
Receptor Binding: It may bind to receptors, modulating their activity and downstream signaling pathways.
Gene Expression: The compound may influence gene expression, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N-(9-((2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(prop-2-yn-1-yloxy)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide
- 4-amino-1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-iodopyrimidin-2(1H)-one
Uniqueness
N-(3-((2R,4R,5R)-3,3-Difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-3H-[1,2,3]triazolo[4,5-D]pyrimidin-7-YL)benzamide is unique due to its difluorinated tetrahydrofuran ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C16H14F2N6O4 |
---|---|
Molecular Weight |
392.32 g/mol |
IUPAC Name |
N-[3-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]triazolo[4,5-d]pyrimidin-7-yl]benzamide |
InChI |
InChI=1S/C16H14F2N6O4/c17-16(18)11(26)9(6-25)28-15(16)24-13-10(22-23-24)12(19-7-20-13)21-14(27)8-4-2-1-3-5-8/h1-5,7,9,11,15,25-26H,6H2,(H,19,20,21,27)/t9-,11-,15-/m1/s1 |
InChI Key |
XCUKCVHYJZKHGU-XDMRBOTDSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(N=N3)[C@H]4C([C@@H]([C@H](O4)CO)O)(F)F |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(N=N3)C4C(C(C(O4)CO)O)(F)F |
Origin of Product |
United States |
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